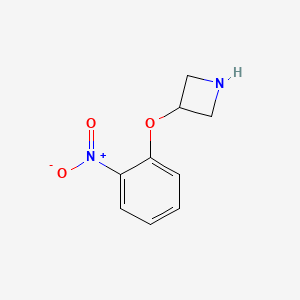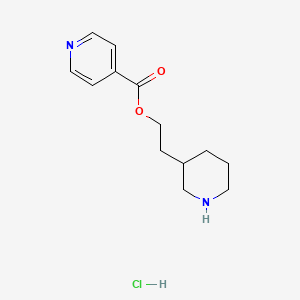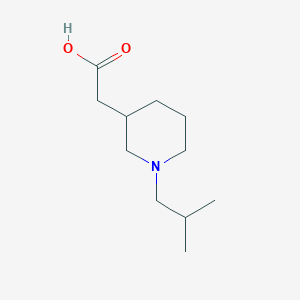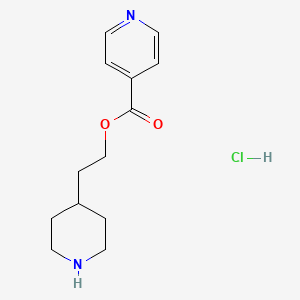
3-(2-Nitrophenoxy)azetidin
Übersicht
Beschreibung
3-(2-Nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H10N2O3 . It is a hydrochloride salt with a molecular weight of 230.65 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of azetidines, including 3-(2-Nitrophenoxy)azetidine, can be achieved through various methods. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 3-(2-Nitrophenoxy)azetidine is 1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(2-Nitrophenoxy)azetidine is a hydrochloride salt that is typically stored at a temperature of 4 degrees Celsius . It has a molecular weight of 230.65 and is available in powder form .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
3-(2-Nitrophenoxy)azetidin hat potenzielle Anwendungen in der pharmazeutischen Forschung aufgrund seiner strukturellen Ähnlichkeit mit Azetidinen, die für ihre Stabilität und einzigartige Reaktivität bekannt sind. Die Ringspannung in Azetidinen kann genutzt werden, um neuartige pharmazeutische Verbindungen mit verbesserten pharmakokinetischen Eigenschaften zu schaffen .
Organische Synthese
Die Verbindung kann in der organischen Synthese verwendet werden, insbesondere bei der Bildung von Azetidinen durch Aza-Paternò–Büchi-Reaktionen. Diese Methode ist effizient für die Synthese von funktionalisierten Azetidinen, die wertvolle Zwischenprodukte bei der Synthese komplexer Naturstoffe sind .
Medizinische Chemie
In der medizinischen Chemie könnte this compound verwendet werden, um Azetidinringe in Arzneistoffgerüste einzubauen. Azetidine haben sich gezeigt, dass sie die Eigenschaften von Pharmazeutika verbessern, wodurch sie in ihrer Wechselwirkung mit biologischen Zielmolekülen effektiver werden .
Katalyse
Die Reaktivität von Azetidinen legt nahe, dass this compound in katalytischen Prozessen eingesetzt werden könnte. Sein spannungsgesteuerter Charakter könnte verschiedene Additionsreaktionen, wie Henry-, Suzuki-, Sonogashira- und Michael-Additionen, erleichtern .
Peptidomimetika
Aufgrund des Vorhandenseins des Azetidin-Moleküls könnte diese Verbindung bei der Gestaltung von Peptidomimetika verwendet werden. Dies sind Verbindungen, die die Struktur von Peptiden imitieren und verwendet werden können, um Protein-Protein-Interaktionen zu untersuchen oder als Therapeutika .
Safety and Hazards
The safety information for 3-(2-Nitrophenoxy)azetidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Zukünftige Richtungen
The synthesis and application of azetidines, including 3-(2-Nitrophenoxy)azetidine, is an active area of research. Future directions may include the development of more efficient synthesis methods, the exploration of new chemical reactions involving azetidines, and the investigation of their potential applications in various fields .
Biochemische Analyse
Biochemical Properties
3-(2-Nitrophenoxy)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-(2-Nitrophenoxy)azetidine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-(2-Nitrophenoxy)azetidine can bind to certain transport proteins, affecting the transport and distribution of other molecules within the cell .
Cellular Effects
The effects of 3-(2-Nitrophenoxy)azetidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, 3-(2-Nitrophenoxy)azetidine can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, 3-(2-Nitrophenoxy)azetidine has been found to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3-(2-Nitrophenoxy)azetidine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(2-Nitrophenoxy)azetidine can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(2-Nitrophenoxy)azetidine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to 3-(2-Nitrophenoxy)azetidine can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 3-(2-Nitrophenoxy)azetidine in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
3-(2-Nitrophenoxy)azetidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body . The interaction of 3-(2-Nitrophenoxy)azetidine with these metabolic pathways can influence metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-(2-Nitrophenoxy)azetidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in certain tissues . The distribution of 3-(2-Nitrophenoxy)azetidine can affect its overall bioavailability and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 3-(2-Nitrophenoxy)azetidine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-(2-Nitrophenoxy)azetidine within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
3-(2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOCWKTNHUTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310443 | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219948-86-3 | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)




![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)